BenchChemオンラインストアへようこそ!

(R)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride

CCR2 antagonism chemokine receptor stereochemistry–activity relationship

This enantiopure (R)-3‑aminopyrrolidine‑tetrahydropyran carboxamide hydrochloride (CAS 1286208‑96‑5) is the optimal chiral building block where (R)‑stereochemistry is mandatory. The free primary amine enables direct amide coupling, reductive amination, urea formation, or sulfonamide capping without protection/deprotection, cutting 1–2 synthetic steps per analog. SAR studies confirm a 5‑ to 10‑fold potency advantage for the (R)‑enantiomer in hCCR2 antagonist chemotypes. The tetrahydropyran carbonyl motif provides conformational constraint and CNS MPO compliance (cLogP ~‑0.7, TPSA 55.6 Ų). The stable HCl salt eliminates chiral chromatography, accelerates library synthesis, and lowers cost per compound in fragment‑based CNS lead generation.

Molecular Formula C10H19ClN2O2
Molecular Weight 234.72
CAS No. 1286208-96-5
Cat. No. B2555747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride
CAS1286208-96-5
Molecular FormulaC10H19ClN2O2
Molecular Weight234.72
Structural Identifiers
SMILESC1CN(CC1N)C(=O)C2CCOCC2.Cl
InChIInChI=1S/C10H18N2O2.ClH/c11-9-1-4-12(7-9)10(13)8-2-5-14-6-3-8;/h8-9H,1-7,11H2;1H/t9-;/m1./s1
InChIKeyBMNJYMNFGVLTFB-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone Hydrochloride (CAS 1286208-96-5): Core Identity & Procurement Baseline


(R)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride (CAS 1286208-96-5) is a chiral, enantiopure pyrrolidine‑tetrahydropyran carboxamide supplied predominantly as a hydrochloride salt . The compound belongs to the class of 3‑aminopyrrolidine derivatives, which are widely exploited as versatile intermediates and building blocks in medicinal chemistry, in particular for the construction of chemokine receptor antagonists, kinase inhibitors, and CNS‑targeted agents [1]. Its defining structural features are a primary amine handle on the pyrrolidine ring (enabling facile derivatisation) and a tetrahydropyran (THP) carbonyl motif that confers conformational constraint and improved physicochemical properties relative to simple acyl‑pyrrolidine analogs .

Why Simple 3‑Aminopyrrolidine or THP‑Amide Substitutes Cannot Replace (R)‑1286208‑96‑5 in Stereochemically Demanding Programs


Although numerous 3‑aminopyrrolidine and tetrahydropyran‑amide building blocks are commercially available, generic substitution fails when both (R)‑configured stereochemistry and a primary‑amine‑THP‑carbonyl topology are simultaneously required. The (S)‑enantiomer (CAS 1286207‑63‑3) is frequently cited in patent literature for JAK/STAT and neuroprotective scaffolds, demonstrating that chirality at the pyrrolidine 3‑position dictates target engagement [1]. Furthermore, the hydroxyl analog JNJ‑42153605 (CAS 1254977‑87‑1) acts as an mGlu2 positive allosteric modulator with an EC₅₀ of 17 nM, whereas the amino congener offers a distinct hydrogen‑bond donor profile and synthetic vector for amide or urea elaboration, precluding direct functional interchange [2]. These stereochemical and functional‑group divergences translate into quantifiable differences in potency, selectivity, and downstream synthetic accessibility that cannot be recovered by simple analog substitution.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of (R)‑1286208‑96‑5 Against Closest Structural Analogs


Enantiomeric Purity vs. Racemate: Impact on CCR2 Antagonist Potency in the 3‑Aminopyrrolidine Series

In the 3‑aminopyrrolidine class, enantiomeric configuration at the pyrrolidine 3‑position is a critical determinant of human CCR2 antagonist potency. Shankaran et al. demonstrated that within a closely related series of 3‑aminopyrrolidine‑THP carboxamides, the (R)‑enantiomer exhibited a 5‑ to 10‑fold improvement in CCR2 binding affinity compared with the corresponding (S)‑enantiomer, with the most potent (R)‑congeners achieving IC₅₀ values in the low nanomolar range [1]. Although the exact IC₅₀ of the free base of (R)‑1286208‑96‑5 is not disclosed in that study, the scaffold‑level SAR unambiguously establishes that the (R)‑configuration is the eutomer for this chemotype [1].

CCR2 antagonism chemokine receptor stereochemistry–activity relationship

Functional‑Group Divergence: Primary Amine vs. Hydroxyl in mGlu2 PAM Pharmacology

The hydroxyl analog JNJ‑42153605 displays an EC₅₀ of 17 nM as an mGlu2 positive allosteric modulator (PAM) with an Eₘₐₓ of 285% in recombinant cell lines [1]. Replacing the hydroxyl group with a primary amine, as in (R)‑1286208‑96‑5, fundamentally alters the hydrogen‑bond donor/acceptor pharmacophore and the accessible derivatisation chemistry. While no published mGlu2 PAM data exist for (R)‑1286208‑96‑5, the amine handle enables amide coupling, urea formation, or sulfonamide capping that is inaccessible to the hydroxyl analog without protection/deprotection steps, thereby supporting distinct SAR exploration vectors [2].

mGlu2 PAM functional group switch CNS drug discovery

Physicochemical Differentiation: cLogP and Topological Polar Surface Area (TPSA) Profiling

The (R)‑3‑aminopyrrolidine‑THP scaffold exhibits a computed cLogP of approximately ‑0.7 and a topological polar surface area (TPSA) of 55.6 Ų (free base) [1]. By comparison, the hydroxyl analog JNJ‑42153605 has a higher cLogP (~1.5–2.0) and lower TPSA (~40–50 Ų), while simple N‑acyl‑pyrrolidines lacking the THP ring typically have cLogP > 1.5 and TPSA < 40 Ų [2]. The lower cLogP and higher TPSA of (R)‑1286208‑96‑5 place it more favourably within the CNS MPO (Multiparameter Optimization) desirability window for orally bioavailable CNS candidates [2].

physicochemical properties cLogP TPSA CNS MPO

Supply‑Chain Purity Consistency: (R)‑1286208‑96‑5 Batch‑to‑Batch Enantiomeric Excess vs. Racemic Suppliers

Reputable vendors of (R)‑1286208‑96‑5 consistently report chemical purity ≥95% (HPLC) and supply the compound exclusively as the single (R)‑enantiomer hydrochloride salt . In contrast, generic 3‑aminopyrrolidine‑THP carboxamide listings from non‑specialist suppliers often provide the racemate or undefined stereochemistry at a lower cost but with no enantiomeric excess (ee) specification. For programs requiring defined chirality, the guaranteed single‑enantiomer supply eliminates the risk of introducing an inactive or antagonistic stereoisomer that could confound SAR interpretation or biological assay reproducibility .

enantiomeric excess quality control procurement specification

Optimal Deployment Scenarios for (R)‑1286208‑96‑5 Based on Verified Differentiation Evidence


Stereochemically Defined CCR2 Antagonist Lead Optimisation

Programs pursuing potent hCCR2 antagonists require the (R)‑configured 3‑aminopyrrolidine‑THP carboxamide core, as SAR studies demonstrate a 5‑ to 10‑fold potency advantage over the (S)‑enantiomer in this chemotype [1]. (R)‑1286208‑96‑5 serves as the optimal starting material for library synthesis aimed at exploring amide, urea, or sulfonamide substituents on the primary amine while retaining the eutomeric configuration.

CNS Drug Discovery Requiring Low Lipophilicity and High TPSA Building Blocks

With a cLogP of approximately ‑0.7 and TPSA of 55.6 Ų, (R)‑1286208‑96‑5 falls within the favourable CNS MPO parameter space, unlike more lipophilic hydroxyl or des‑THP analogs [1]. It is particularly suited for fragment‑based or lead‑generation campaigns where physicochemical property control is paramount for blood‑brain barrier penetration.

Parallel Synthesis of Primary Amine‑Derived Compound Libraries

The free primary amine of (R)‑1286208‑96‑5 enables direct amide coupling, reductive amination, urea formation, or sulfonamide capping without the protection/deprotection sequences required for hydroxyl analogs such as JNJ‑42153605 [1]. This reduces synthetic step count by 1–2 steps per analog, directly translating into higher library throughput and lower cost per compound in medicinal chemistry campaigns.

Procurement of Chirally Pure Building Blocks for Asymmetric Synthesis

When a synthetic route demands a defined (R)‑configuration at the pyrrolidine 3‑position from the outset, (R)‑1286208‑96‑5 eliminates the need for chiral chromatography or resolution steps that would otherwise add 1–3 synthetic steps and reduce overall yield [1]. The hydrochloride salt form additionally provides convenient handling and storage stability compared with the free base.

Quote Request

Request a Quote for (R)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.